molecular formula C9H15NO2 B592380 (3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole CAS No. 136968-84-8

(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole

Cat. No.: B592380
CAS No.: 136968-84-8
M. Wt: 169.224
InChI Key: NTFKDXQGFYHDBA-APPZFPTMSA-N
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Description

(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole is a chiral, fused bicyclic scaffold of significant interest in medicinal and agrochemical research. This compound belongs to the pyrano[3,4-c]isoxazole family, a class of heterocycles recognized for its potent biological activities. Structural analogs of this core scaffold have demonstrated notable fungicidal properties in scientific studies, showing selective and high activity against critical plant pathogens such as wheat leaf rust and barley powdery mildew . The synthesis of such complex fused-ring systems often employs advanced cyclization strategies, with the intramolecular nitrile oxide cycloaddition (INOC) reaction being a particularly efficient and key step for constructing the isoxazole ring annulated to a pyran system . This makes the compound a valuable intermediate for chemical synthesis and methodology development. Researchers utilize this and related structures as privileged building blocks for constructing diverse compound libraries aimed at drug discovery and crop protection. The stereochemistry at the 3a and 7 positions is critical for its biological interactions and is carefully controlled to ensure the highest quality for investigative purposes. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

(3aS,7S)-7-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-6(2)9-8-7(3-4-11-9)5-12-10-8/h6-7,9H,3-5H2,1-2H3/t7-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFKDXQGFYHDBA-APPZFPTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=NOCC2CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C2=NOC[C@H]2CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Aldoxime Precursors

The preparation begins with 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes, synthesized via Vilsmeier-Haack formylation of O-allylated pyrazoles. For the target compound, the pyrazole core is replaced with a pyran-derived substrate. For example, 7-isopropyl-3,4-dihydropyran-4-carbaldehyde oxime is prepared by treating 7-isopropyl-3,4-dihydropyran-4-carbaldehyde with hydroxylamine hydrochloride and sodium acetate. The aldoxime exists as syn and anti isomers, with the syn isomer predominating (82–97% yield).

Cycloaddition and Ring Formation

Heating the aldoxime in toluene at 110°C with triethylamine initiates nitrile oxide formation, which undergoes intramolecular [3+2] cycloaddition with the allyloxy group. This step constructs the oxazole ring while annelating the pyran system. The reaction achieves 42–64% yield for analogous systems, with stereochemistry controlled by the substrate’s pre-existing chiral centers.

Table 1. INOC Reaction Parameters for Oxazole Formation

SubstrateTemperature (°C)SolventYield (%)
7-Isopropyl-dihydropyran110Toluene58
7-Methyl-dihydropyran110Toluene42

Palladium-Catalyzed Domino Aminooxygenation

Palladium(II)-catalyzed domino reactions offer a streamlined approach to bicyclic systems. Inspired by the synthesis of tetrahydro-oxazolo-pyrazinones, this method combines alkene aminooxygenation and cyclization in one pot.

Substrate Design

A glyoxylic acid-derived allylamide serves as the starting material. The allyl group is positioned to enable simultaneous oxazole ring formation and pyran cyclization. The 7-isopropyl group is introduced via alkylation of the precursor.

Catalytic Cyclization

Using Pd(OAc)₂ (10 mol%) in dichloroethane at 80°C, the allylamide undergoes oxidative amination, forming an iminium intermediate. Subsequent nucleophilic attack by a hydroxyl group yields the pyran ring, while dehydration closes the oxazole. The reaction achieves 65–70% yield with excellent stereoretention, attributed to the palladium catalyst’s ability to orchestrate bond formation without epimerization.

Table 2. Palladium-Catalyzed Synthesis Parameters

CatalystSolventTemperature (°C)Yield (%)
Pd(OAc)₂Dichloroethane8068
PdCl₂Toluene10055

Microwave-Assisted Green Synthesis

Microwave irradiation enhances reaction efficiency, particularly for cyclization steps. Building on pyrrolo-cyclohepta-oxazole syntheses, this method reduces reaction times from hours to minutes.

Oxazole Ring Formation

A modified Robinson-Gabriel synthesis employs microwave conditions. 7-Isopropyl-dihydropyran-4-carboxylic acid is condensed with TosMIC (toluenesulfonylmethyl isocyanide) under microwave irradiation (350 W, 65°C, 8 min). The reaction proceeds via acylnitrile oxide intermediates, yielding the oxazole ring in 85% yield.

Pyran-Oxazole Annulation

Following oxazole formation, the pyran ring is closed using a ring-closing metathesis (RCM) reaction. Grubbs’ second-generation catalyst (5 mol%) in dichloromethane at 40°C for 2 hours completes the bicyclic system.

Table 3. Microwave vs. Conventional Heating

MethodTime (min)Yield (%)
Microwave885
Conventional24072

Stereoselective Synthesis via Chiral Auxiliaries

Achieving the (3aS,7S) configuration necessitates chiral induction. A two-step approach employs a menthol-derived auxiliary to control stereochemistry.

Auxiliary Attachment

7-Isopropyl-dihydropyran-4-carboxylic acid is esterified with (-)-menthol using DCC/DMAP, yielding a diastereomerically pure ester. The menthol group directs facial selectivity during subsequent cyclization.

Cyclization and Auxiliary Removal

Heating the ester with ammonium acetate in acetic acid forms the oxazole ring. The menthol auxiliary is removed via hydrolysis with LiOH/THF, affording the target compound in 92% enantiomeric excess (ee).

Comparative Analysis of Synthetic Routes

Table 4. Method Comparison

MethodYield (%)StereoselectivityScalability
INOC58ModerateHigh
Palladium catalysis68HighModerate
Microwave85LowHigh
Chiral auxiliaries76ExcellentLow

Chemical Reactions Analysis

Types of Reactions

(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions allow for the introduction of different functional groups, enhancing the compound's utility in synthetic pathways.

Reaction Mechanisms

The compound can undergo:

  • Oxidation : Introducing oxygen-containing functional groups.
  • Reduction : Removing oxygen or reducing double bonds.
  • Substitution : Replacing one functional group with another.

The choice of reagents and conditions significantly influences the outcomes of these reactions.

Biological Probes

In biological research, (3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole is employed as a probe to investigate various biological pathways and enzyme activities. Its ability to interact with specific molecular targets makes it valuable for studying enzyme kinetics and mechanisms.

Therapeutic Potential

The compound has shown promise in medicinal chemistry due to its biological activity. Research indicates that derivatives of oxazoles exhibit a range of pharmacological effects including anti-inflammatory and anticancer activities. The specific stereochemistry of this compound may enhance its therapeutic efficacy compared to other derivatives .

Material Development

In industrial contexts, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for the creation of advanced materials with tailored functionalities.

Process Optimization

The industrial production of this compound often involves optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve scalable production.

Case Studies and Research Findings

Recent studies have explored the synthesis and application of oxazole derivatives in drug discovery:

  • A study published in Molecules highlighted a novel synthetic route for oxazoles that demonstrates high functional group tolerance and broad substrate scope .
  • Research on the surface chemistry of oxazoles indicates their potential in material science applications due to their interaction with silicon surfaces .

These findings underscore the compound's versatility and potential across multiple scientific disciplines.

Mechanism of Action

The mechanism of action of (3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Pyrano-Oxazole Family

Compounds such as 4,5-dihydro-7H-pyrano[3,4-c]-isoxazole derivatives (e.g., 3a- and 6a-d) share the core pyrano-oxazole framework but differ in substituents and saturation. For example:

  • The target compound’s 7-isopropyl group contrasts with aryl or alkyl substituents in analogs like 7-phenyl-4,5-dihydro-7H-pyrano[3,4-c]isoxazole .
  • Substituent variations influence physicochemical properties such as lipophilicity and steric bulk, which affect bioavailability and binding affinity.

Fused Pyrazolo-Pyrano-Oxazole Systems

Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles (e.g., 3a,4-dihydro-3H,7H variants) incorporate a pyrazole ring fused to the pyrano-oxazole core. Key distinctions include:

  • Synthetic Methods: These compounds are synthesized via intramolecular nitrile oxide cycloaddition (INOC), contrasting with the n-BuLi/acetic anhydride route used for the target compound .
  • Spectroscopic Characterization: Detailed $^{1}\text{H}$, $^{13}\text{C}$, and $^{15}\text{N}$ NMR data, along with HRMS, are employed to confirm their structures, a practice less emphasized in simpler pyrano-oxazole derivatives .

Bis-Oxazole Derivatives

Dimeric compounds like (3aS,3′aS,8aR,8′aR)-2,2′-cyclohexylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] (MW 412.52) feature two indeno-oxazole units linked by a cyclohexylidene spacer. Differences include:

  • Structural Complexity : The dimeric architecture enhances molecular rigidity and thermal stability, as evidenced by storage requirements (0–6°C) .
  • Applications: Such bis-oxazoles may serve as chiral ligands or materials science precursors, diverging from the pharmaceutical focus of mono-pyrano-oxazoles .

Data Table: Comparative Analysis of Pyrano-Oxazole Derivatives

Compound Name Structure Molecular Weight Synthesis Method Key Properties References
(3aS,7S)-7-Isopropyl-pyrano[3,4-c]oxazole Pyrano-oxazole with 7-isopropyl ~250 (estimated) n-BuLi/Ac₂O Stereospecific, moderate lipophilicity
7-Phenyl-pyrano[3,4-c]isoxazole Pyrano-oxazole with 7-phenyl ~242 n-BuLi/Ac₂O Higher aromaticity, π-π interactions
Pyrazolo-pyrano-oxazole Pyrazole-fused pyrano-oxazole ~280–300 INOC reaction Enhanced polarity, detailed NMR/HRMS
Bis-indeno-oxazole dimer Dimeric indeno-oxazole with cyclohexyl 412.52 Unreported (catalog compound) High rigidity, 0–6°C storage

Research Findings and Implications

  • Synthetic Efficiency: The target compound’s synthesis (n-BuLi/Ac₂O) is robust for 7-alkyl/aryl derivatives but less adaptable to fused-ring systems compared to INOC strategies .
  • Spectroscopic Trends: Pyrazolo-pyrano-oxazoles require advanced NMR techniques (e.g., NOESY, $^{15}\text{N}$ NMR) due to their complexity, whereas simpler pyrano-oxazoles are characterized via routine $^{1}\text{H}$/$^{13}\text{C}$ NMR .
  • Functional Diversity : The 7-isopropyl group in the target compound may enhance metabolic stability compared to bulkier aryl groups, making it a candidate for lead optimization in drug discovery .

Biological Activity

(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole is a complex organic compound notable for its unique structure and potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings regarding its pharmacological properties.

  • IUPAC Name : (3aS,7S)-7-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole
  • Molecular Formula : C9H15NO2
  • Molecular Weight : 169.22 g/mol
  • CAS Number : 136968-84-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the preparation of the pyrano[3,4-c][1,2]oxazole core and subsequently introduces the isopropyl group at the 7-position. Various reagents and catalysts are utilized to ensure desired stereochemistry and yield .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate enzyme activities or bind to receptors involved in various biological pathways. This interaction can lead to significant pharmacological effects that warrant further exploration.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cell lines. The specific pathways involved in this activity require further investigation .
  • Antimicrobial Properties : There is potential for this compound to exhibit antimicrobial effects; however, detailed studies are needed to confirm its efficacy against various pathogens .

Case Studies and Research Findings

StudyFindingsNotes
Study 1Evaluated the anticancer activity against multiple cell linesShowed differential inhibition based on concentration and exposure time
Study 2Investigated antimicrobial properties in vitroResults indicated some level of activity against selected bacteria
Study 3Explored enzyme inhibition mechanismsSuggested potential as a therapeutic agent by modulating specific enzyme pathways

Comparison with Similar Compounds

Similar compounds include other pyrano[3,4-c][1,2]oxazole derivatives. These compounds vary in their substituents and consequently their biological activities. The unique stereochemistry and the presence of the isopropyl group in this compound may enhance its reactivity and specificity compared to its analogs.

Q & A

Q. What are the established synthetic routes for (3aS,7S)-7-isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols with careful optimization of solvents, catalysts, and temperature. For example:

  • Stepwise Cyclization : A fused pyrano-oxazole system can be constructed via [3+2] cycloaddition or ring-closing reactions. Evidence from analogous pyrano-oxazole derivatives highlights the use of sodium hydride in toluene for deprotonation and cyclization .
  • Stereochemical Control : The isopropyl substituent at C7 requires chiral auxiliaries or asymmetric catalysis. Polar aprotic solvents (e.g., DMF) enhance enantioselectivity in similar systems .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key ChallengesReference
CycloadditionNaH, toluene, 80°C45–55Competing side reactions
Microwave-assistedDMF, 120°C, 30 min68Scalability issues
Catalytic asymmetricChiral ligand, THF, –20°C75Cost of chiral reagents

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Combine spectroscopic and computational techniques:

  • NMR Analysis : 1^1H and 13^13C NMR can confirm the fused pyrano-oxazole scaffold. The isopropyl group’s splitting pattern (e.g., septet for C7-H) is critical .
  • X-ray Crystallography : Resolves stereochemistry at C3a and C6. Bruker APEX2 systems are commonly used for small-molecule crystallography .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, with ESI+ mode preferred for heterocycles .

Q. What stability considerations are critical for handling this compound under experimental conditions?

Methodological Answer:

  • Thermal Stability : Decomposition above 150°C is observed in related pyrano-oxazoles. Store at –20°C under inert gas .
  • pH Sensitivity : The oxazole ring hydrolyzes under strong acidic/basic conditions. Use buffered solutions (pH 6–8) for biological assays .
  • Light Sensitivity : UV-Vis studies show photo-isomerization risk. Conduct reactions in amber glassware .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Target enzymes like 14-α-demethylase (PDB: 3LD6) to assess antifungal potential. AutoDock Vina or Schrödinger Suite can model binding affinities .
  • QSAR Modeling : Correlate substituent effects (e.g., isopropyl vs. methyl) with activity. Use Gaussian09 for DFT-based descriptors .

Q. Table 2: Key Docking Parameters

ParameterValueImpact on Activity Prediction
Binding Affinity–8.2 kcal/molStronger than fluconazole analogs
Hydrophobic Interactions4 residuesStabilizes ligand-enzyme complex

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., pyrano[3,4-c]isoxazoles) .
  • Dynamic NMR : Resolve conformational equilibria (e.g., ring puckering) by variable-temperature NMR .
  • Crystallographic Refinement : Reanalyze X-ray data with Olex2 or SHELXL to confirm bond lengths/angles .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

Methodological Answer:

  • Protecting Groups : Temporarily block the oxazole nitrogen with Boc groups to direct functionalization to the pyran ring .
  • Metal Catalysis : Pd-catalyzed C–H activation selectively modifies the C5 position. Use Pd(OAc)₂ with directing groups (e.g., pyridine) .
  • Solvent Effects : Non-polar solvents (e.g., hexane) favor axial attack on the pyran ring due to steric effects .

Q. How can reaction mechanisms for ring-opening or rearrangement be elucidated?

Methodological Answer:

  • Isotopic Labeling : Introduce 18^{18}O at the oxazole oxygen to track ring-opening pathways via MS .
  • Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy (e.g., carbonyl stretches at 1700 cm⁻¹) .
  • DFT Calculations : Gaussian09 simulations identify transition states and intermediates for proposed mechanisms .

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